N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(2-nitrophenoxy)acetamide
Description
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(2-nitrophenoxy)acetamide is a complex organic compound with the molecular formula C21H23ClN4O5 . This compound is characterized by its unique structure, which includes a piperazine ring, a nitrophenoxy group, and a chloro-substituted phenyl ring. It has a significant molecular mass of 446.884 Da .
Properties
IUPAC Name |
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(2-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O5/c1-2-21(28)25-11-9-24(10-12-25)17-8-7-15(13-16(17)22)23-20(27)14-31-19-6-4-3-5-18(19)26(29)30/h3-8,13H,2,9-12,14H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVYVXJEGVNJGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(2-nitrophenoxy)acetamide involves multiple steps, typically starting with the preparation of the core phenyl ring, followed by the introduction of the piperazine and nitrophenoxy groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine.
Scientific Research Applications
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(2-nitrophenoxy)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(2-nitrophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(2-nitrophenoxy)acetamide can be compared with other similar compounds, such as:
N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-nitrobenzamide: This compound has a similar structure but lacks the nitrophenoxy group.
N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-naphthamide: This compound has a naphthamide group instead of the nitrophenoxy group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
